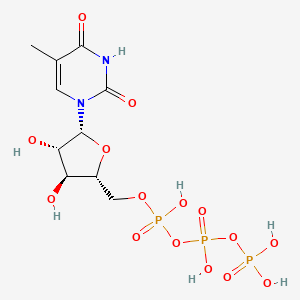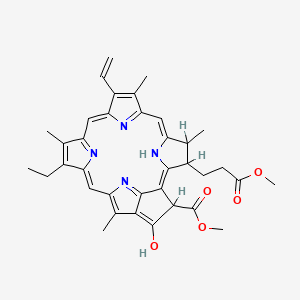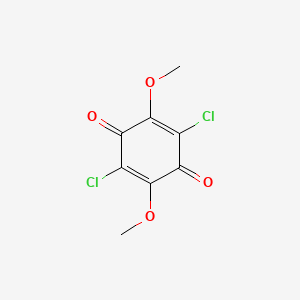
Bmtmio
Descripción general
Descripción
Synthesis Analysis
This would involve a discussion of how the compound is synthesized, including the reactants used, the conditions required, and the mechanism of the reaction .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants and products, the conditions required, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting and boiling points, its solubility in various solvents, and its reactivity .Aplicaciones Científicas De Investigación
1. Bone Marrow Transplantation in Atherosclerosis Research
Bone marrow transplantation (BMT) is used to understand the inflammatory mechanisms leading to obesity, insulin resistance, and type 2 diabetes, revealing the roles of specific genes in metabolic syndrome and related pathologies (Aparicio-Vergara et al., 2012). It's a key tool for studying atherosclerosis, as it helps to unmask genes controlling reverse cholesterol transport and foam cell formation.
2. Development of Brain-Machine Interfaces
Recent advances in brain-machine interface (BMI) technology, particularly for aiding paralyzed humans in communication, involve detecting neural signals and translating them into command signals to control devices. This includes systems that use externally derived neural signals and those using intracortical recording (Donoghue, 2002).
3. Enhancing Mechanical Properties of Composites
Organo-montmorillonite (OMMT) modified bismaleimide (BMI) nanocomposites, used as the matrix of glass and carbon fibre reinforced composites, show that OMMT incorporation significantly improves impact strength, flexural strength, and modulus of BMI resin and fibre composites (Li et al., 2015).
4. Dual-Isotope Imaging in Cardiac Studies
Simultaneous dual-isotope SPECT imaging using 201Tl and 123I-β-methyl-p-iodophenylpentadecanoic acid (BMIPP) in cardiac studies predicts post-ischemic functional recovery by detecting stunned myocardium. This method offers excellent image quality and reduced radiation exposure compared to traditional methods (Ko et al., 2014).
5. Veterinary and Husbandry Care in BMT Studies
Providing optimal veterinary and husbandry care to irradiated mice in BMT studies is crucial for researchers and care personnel. This involves understanding medical and husbandry needs of these immunodeficient animals to minimize infections during the transplantation process (Duran‐Struuck & Dysko, 2009).
6. Gene Transfer for Allogeneic Graft-Versus-Leukemia Control
Donor lymphocytes transduced with the herpes simplex virus thymidine kinase (HSV-TK) suicide gene in allogeneic bone marrow transplantation (allo-BMT) have been used to control severe graft-versus-host disease (GvHD). This genetic manipulation of donor lymphocytes increases the efficacy and safety of allo-BMT, expanding its applications (Bonini et al., 1997).
7. Biomedical Informatics in Health Research
Biomedical informatics (BMI) is the interdisciplinary field that studies the effective uses of biomedical data, information, and knowledge for scientific inquiry, problem solving, and decision making in health. Its application areas range from bioinformatics to clinical and public health informatics, spanning molecular to population health levels (Kulikowski et al., 2012).
8. Marketing Strategies in Business Model Innovation
Social media strategic capability (SMSC) influences firm business model innovation (BMI). The study reveals that SMSC positively associates with BMI, mediated by strategic flexibility and moderated by top management team heterogeneity and environmental dynamism (Zhang & Zhu, 2021).
9. Psychosocial Aspects of Bone Marrow Transplantation
Research in bone marrow transplantation (BMT) increasingly focuses on psychosocial issues. This includes pre-BMT decision-making, post-BMT outcomes like coping and adaptation, compliance, quality of life, and bone marrow donation. The existing literature in this area provides valuable insights for managing BMT recipients, donors, and their families (Andrykowski, 1994).
10. Sensor Development for Lamotrigine Detection
An electrochemical sensor based on a carbon paste electrode modified with graphene and a boron-embedded duplex molecularly imprinted hybrid membrane (B-DMIHM) was developed for detecting lamotrigine (LMT). This sensor demonstrates high sensitivity and selectivity, important for pharmaceutical and biological sample analysis (Wang et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
InChI |
InChI=1S/C8H14BrN2O2/c1-7(2)6(5-9)10(12)8(3,4)11(7)13/h5H2,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVNQVWFXFZKAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C(N1[O])(C)C)[O-])CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bmtmio | |
CAS RN |
51973-27-4 | |
| Record name | 4-Bromomethyl-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051973274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![10,13-dimethyl-17-(5-propan-2-ylhept-5-en-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1210213.png)